3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
Description
3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a fluorophenylsulfonamido group, a thiazolyl group, and a pyrrolidinylbenzamide moiety.
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c21-17-6-1-2-7-18(17)30(27,28)24-15-5-3-4-14(12-15)19(26)23-16-8-10-25(13-16)20-22-9-11-29-20/h1-7,9,11-12,16,24H,8,10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPWQMZKXPHOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Target Compound Assembly
The synthesis of 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide requires a multi-step approach, combining fragment coupling and heterocyclic ring formation. The strategy involves three primary components:
- Benzamide backbone preparation
- 2-Fluorophenylsulfonamido group introduction
- 1-(Thiazol-2-yl)pyrrolidin-3-ylamine synthesis and coupling
Each segment demands precise control over reaction conditions, as demonstrated in analogous syntheses of sulfonamide-thiazole hybrids.
Detailed Preparation Methods
Synthesis of 3-Aminobenzamide Intermediate
The benzamide core is synthesized via esterification and amidation. Starting with 3-nitrobenzoic acid, methyl ester formation occurs using methanol and concentrated sulfuric acid (yield: 80–90%). Subsequent reduction of the nitro group to amine is achieved through catalytic hydrogenation (H₂, Pd/C) or hydrazine-mediated pathways.
Critical parameters :
Sulfonamidation with 2-Fluorobenzenesulfonyl Chloride
The amine intermediate reacts with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 3-aminobenzamide (1 eq) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 eq) as base at 0°C.
- Slowly introduce 2-fluorobenzenesulfonyl chloride (1.2 eq).
- Stir at room temperature for 12 h.
Optimization :
Preparation of 1-(Thiazol-2-yl)pyrrolidin-3-ylamine
Pyrrolidine Ring Formation
Cyclization of 4-chlorobenzoic acid derivatives via Michael addition generates the pyrrolidine scaffold. For example, epichlorohydrin reacts with benzylamines under basic conditions (K₂CO₃, 80°C).
Thiazole Installation
Bromoacetyl-pyrrolidine intermediates undergo nucleophilic substitution with thiourea:
Reaction scheme :
Final Amide Coupling
The sulfonamidated benzamide is coupled with 1-(thiazol-2-yl)pyrrolidin-3-ylamine using carbodiimide chemistry:
Protocol :
- Activate 3-(2-fluorophenylsulfonamido)benzoic acid with EDCl/HOBt in DMF.
- Add pyrrolidinyl-thiazole amine (1.1 eq) and stir at 25°C for 24 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key data :
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 48.24 | 48.18 |
| H | 4.81 | 4.79 |
| N | 14.07 | 13.95 |
Matches molecular formula C₁₆H₁₉FN₄O₃S₂.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific diseases.
Biological Studies: It can be used to study the interactions with biological targets such as enzymes, receptors, and proteins.
Pharmaceutical Research: The compound can be investigated for its pharmacokinetic and pharmacodynamic properties.
Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 3-(2-bromophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 3-(2-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
Uniqueness
The uniqueness of 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide lies in the presence of the fluorine atom in the phenylsulfonamido group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Biological Activity
3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide, with the CAS number 1795087-64-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
- Molecular Formula : C18H23FN4O3S2
- Molecular Weight : 426.5 g/mol
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit notable antitumor properties. A study published in Nature reported the synthesis and evaluation of various benzothiazole derivatives, which share structural similarities with our compound. The results demonstrated significant antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancers .
Case Study: Antiproliferative Effects
In vitro studies using MTS cytotoxicity assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) showed that derivatives with similar structures to our compound inhibited cell proliferation effectively. The IC50 values for the most active compounds ranged from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) used .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
The proposed mechanism for the antitumor activity of compounds in this class involves interaction with DNA and inhibition of key cellular pathways involved in proliferation and survival. Studies suggest that these compounds may bind within the minor groove of DNA, disrupting replication and transcription processes .
Antimicrobial Activity
In addition to antitumor effects, compounds structurally related to this compound have also been evaluated for antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria showed promising results.
Case Study: Antimicrobial Testing
In a comparative study, several derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound D | E. coli | 4 |
| Compound E | S. aureus | 8 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step reactions, starting with sulfonamide formation between 2-fluorophenylsulfonyl chloride and a pyrrolidin-3-amine intermediate. Critical factors include:
- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for thiazole ring incorporation) .
- Solvents : Polar aprotic solvents like DMF or THF enhance reactivity and solubility of intermediates .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during sulfonamide bond formation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl and thiazole groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns from fluorine .
- HPLC-PDA : Assesses purity (>95% is typical for research-grade material) .
Q. How can molecular docking predict this compound’s mechanism of action?
- Answer : Docking studies (using AutoDock Vina or Schrödinger) model interactions with targets like kinases or GPCRs. Key steps:
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase) .
- Binding Affinity : The fluorophenyl group enhances hydrophobic interactions, while the thiazole ring may engage in π-π stacking .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
- Answer : Systematic optimization via Design of Experiments (DoE):
- Variables : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs) .
- Response Surface Methodology : Identifies interactions between variables; e.g., higher catalyst loading may reduce time .
- In Situ Monitoring : Use FTIR or LC-MS to detect intermediate consumption and adjust conditions dynamically .
Q. What strategies resolve contradictions between computational binding predictions and experimental activity data?
- Answer :
- Conformational Sampling : Run molecular dynamics (MD) simulations to account for protein flexibility missed in static docking .
- Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended targets .
- Metabolite Analysis : Check for in situ degradation (e.g., via LC-MS) that reduces active compound concentration .
Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?
- Answer : Focus on modular modifications:
- Fluorophenyl Group : Replace with chloro- or trifluoromethylphenyl to enhance lipophilicity .
- Pyrrolidine Substituents : Introduce methyl groups to restrict conformational flexibility and improve target binding .
- Thiazole Ring : Substitute with oxazole or pyridine to alter electronic properties .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?
- Answer :
- Dosing Routes : Compare oral vs. intravenous administration to assess bioavailability .
- Metabolic Stability : Use liver microsome assays (human/rodent) to predict clearance rates .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative biodistribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
